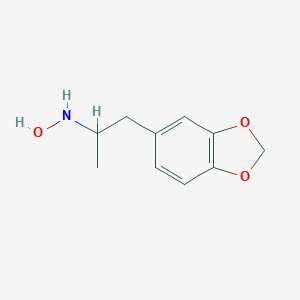
N-Hydroxy-3,4-methylenedioxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3,4-methylenedioxyamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Activité Biologique
N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) is a psychoactive compound that belongs to the phenethylamine and amphetamine classes. As a derivative of 3,4-methylenedioxyamphetamine (MDA), it exhibits distinct biological activities that warrant detailed exploration. This article reviews the pharmacological properties, metabolic pathways, and biological effects of N-OH MDA based on diverse scientific literature.
- IUPAC Name : this compound
- CAS Number : 114562-59-3
- Molecular Formula : C₁₀H₁₃NO₃
- Molar Mass : 195.218 g/mol
Pharmacological Profile
N-OH MDA has been shown to possess stimulant and entactogenic properties similar to those of its parent compound, MDA. The biological activity of N-OH MDA can be categorized into several key areas:
-
Cardiovascular Effects :
- Studies indicate that N-OH MDA can induce increases in blood pressure (BP) and heart rate (HR), akin to the effects produced by MDMA and MDA. For instance, dose-related increases in BP and HR were observed in animal models following administration of N-OH MDA .
- The cardiovascular effects are primarily mediated through its action on monoamine transporters, particularly serotonin (5-HT) transporters, which distinguish it from traditional stimulants that preferentially target catecholamine transporters .
-
Metabolic Pathways :
- The metabolism of N-OH MDA involves several pathways, including hydroxylation and demethylation. In vivo studies have shown that N-OH MDA is metabolized into various hydroxylated metabolites, which may also exhibit biological activity .
- Key metabolites identified include 3,4-dihydroxymethamphetamine (HHMA) and 4-hydroxy-3-methoxyamphetamine (HMA), which are formed through the O-demethylenation pathway .
Case Studies and Experimental Data
- Stimulus Generalization Studies :
- Pharmacokinetics :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to its analogs:
| Compound | Primary Effects | Cardiovascular Impact | Metabolic Pathway |
|---|---|---|---|
| N-OH MDA | Stimulant, entactogen | Increased BP & HR | Hydroxylation, O-demethylation |
| MDA | Stimulant, entactogen | Increased BP & HR | O-demethylenation |
| MDMA | Stimulant, entactogen | Increased BP & HR | Major O-demethylenation pathway |
Propriétés
Numéro CAS |
114562-59-3 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3 |
Clé InChI |
FNDCTJYFKOQGTL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NO |
Pictogrammes |
Irritant |
Synonymes |
N-hydroxy MDA N-hydroxy methylenedioxyamphetamine N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer N-hydroxy-3,4-methylenedioxyamphetamine N-OH-MDA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















